
3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenoxy group at the 3-position, a hydroxy group at the 7-position, and a methyl group at the 2-position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Chromen-4-one Core: : The chromen-4-one core can be synthesized through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
-
Introduction of the Bromophenoxy Group: : The bromophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the chromen-4-one core with 2-bromophenol in the presence of a suitable base such as potassium carbonate.
-
Hydroxylation: : The hydroxy group at the 7-position can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs.
Chemical Reactions Analysis
3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
-
Oxidation: : The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The carbonyl group in the chromen-4-one core can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions include substituted chromen-4-one derivatives with various functional groups.
Scientific Research Applications
-
Chemistry: : This compound is used as a building block for the synthesis of more complex molecules
-
Biology: : The biological activities of chromen-4-one derivatives, including anti-inflammatory, antioxidant, and anticancer properties, have been extensively studied. 3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one may exhibit similar biological activities and is used in research to explore these potential effects.
-
Medicine: : Due to its potential biological activities, this compound is investigated for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
-
Industry: : In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, chromen-4-one derivatives are known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The bromophenoxy group may enhance the compound’s binding affinity to these targets, leading to its observed biological activities.
Comparison with Similar Compounds
3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
-
3-(2-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one: : This compound has a chlorophenoxy group instead of a bromophenoxy group. The presence of chlorine may alter its chemical reactivity and biological activity.
-
3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one: : This compound has a fluorophenoxy group instead of a bromophenoxy group. The presence of fluorine may affect its pharmacokinetic properties and binding affinity to molecular targets.
-
3-(2-methylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one: : This compound has a methylphenoxy group instead of a bromophenoxy group. The presence of a methyl group may influence its hydrophobicity and overall biological activity.
The uniqueness of this compound lies in the presence of the bromophenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-bromophenoxy)-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c1-9-16(21-13-5-3-2-4-12(13)17)15(19)11-7-6-10(18)8-14(11)20-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGFBFQVJSEHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
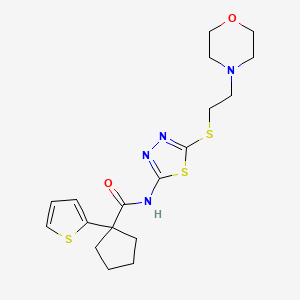
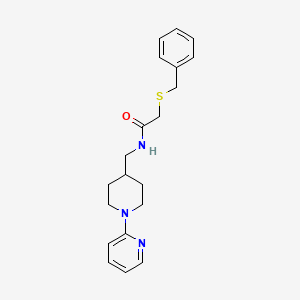
![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2631614.png)
![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2631617.png)
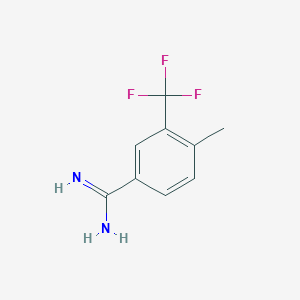
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2631619.png)
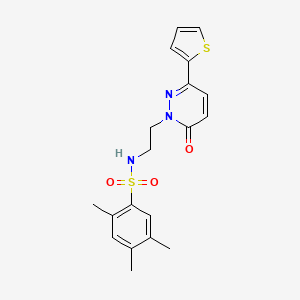
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)
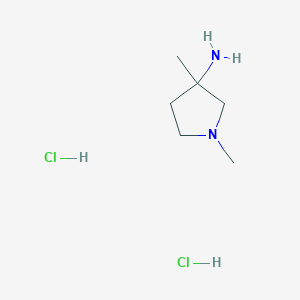
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2631628.png)
![5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2631630.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)
